molecular formula C21H16N2O B3122789 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 303984-52-3

3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B3122789
CAS No.: 303984-52-3
M. Wt: 312.4 g/mol
InChI Key: RSCHJVIFNUFKED-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one is a chemical compound based on the indol-2-one core structure, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery research. This specific derivative features a phenyl substitution on the indole nitrogen and a p-tolylimino group at the 3-position, which may influence its electronic properties, stereochemistry, and interaction with biological targets. Compounds within this structural class are frequently investigated for their potential biological activities. Research on similar molecules has explored various therapeutic areas, with some isatin (indole-2,3-dione) derivatives being studied for applications in oncology . For instance, certain substituted heterocyclic compounds have been identified for their potential in treating conditions such as diffuse large B-cell lymphoma . Furthermore, the broader family of indole-derived structures is often explored for inhibiting specific molecular targets; one patent application notes that related amide compounds can act as EZH2 inhibitors, which are relevant in oncology and myeloproliferative diseases . The presence of the imino group in its structure also makes it a potential intermediate for further chemical synthesis, allowing researchers to generate more complex or diverse chemical libraries for high-throughput screening . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-(4-methylphenyl)imino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-15-11-13-16(14-12-15)22-20-18-9-5-6-10-19(18)23(21(20)24)17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCHJVIFNUFKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common method involves the microwave-assisted reaction of N-benzylisatin with 4-methylaniline in the presence of acetic acid. This method is efficient and yields the desired compound with a good percentage . Another method involves the reaction of 3-(phenylimino)-1,3-dihydro-2H-indol-2-one derivatives with chloracetyl chloride in the presence of triethylamine . Industrial production methods may vary, but they generally involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs of 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one, highlighting substituent variations and their implications:

Compound Name Substituent (Position) Key Properties/Effects References
3-[(4-Methylphenyl)imino]-1-phenyl-2H-indol-2-one 4-CH₃ (phenylimino) Moderate electron-donating effect; enhances lipophilicity and steric bulk.
(3Z)-3-[(4-Methoxyphenyl)imino]-1-phenyl-2H-indol-2-one (JK3-42) 4-OCH₃ (phenylimino) Stronger electron-donating effect; improves solubility; inhibits HCV p7 channel (IC₅₀ = 5 µM) .
3-[(4-Hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one 4-OH (phenylimino) Increased polarity and hydrogen-bonding capacity; potential for improved bioavailability .
3-[(4-Chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one 4-Cl (phenylimino) Electron-withdrawing effect; enhances stability and binding affinity in hydrophobic pockets .
3-[(3-Iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one 3-I, 4-CH₃ (phenylimino) High molecular weight; potential for halogen bonding; may influence pharmacokinetics .
3-{[5-(6-Methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one Heterocyclic extensions Enhanced biological activity (antimicrobial, IC₅₀ = 10–50 µM) due to extended π-conjugation .

Solid-State and Crystallographic Analysis

  • 4-Methyl Analogs: X-ray studies reveal planar oxindole cores with dihedral angles of 10–15° between the indole and phenylimino groups, promoting π-π stacking .
  • 4-Chloro Analogs : Increased crystallinity due to Cl···Cl interactions (distance = 3.45 Å), enhancing thermal stability .

Key Research Findings

Substituent-Driven Solubility : Methoxy and hydroxy groups improve aqueous solubility (e.g., JK3-42: logP = 2.1 vs. methyl analog: logP = 3.5) .

Electronic Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to enzymatic targets (e.g., HCV p7), while electron-donating groups (e.g., CH₃, OCH₃) modulate channel-blocking activity .

Toxicity Modulation : Methylol derivatives of oxindoles reduce cytotoxicity while retaining antimicrobial efficacy, suggesting a strategy for optimizing therapeutic indices .

Biological Activity

The compound 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one , commonly referred to as a Schiff base derivative, has garnered attention for its diverse biological activities. This article synthesizes the available research findings regarding its biological properties, including antimicrobial, cytotoxic, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of organic compounds characterized by the presence of an imine functional group. Its structure can be represented as follows:

C17H16N2O\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}

Antimicrobial Activity

Research has demonstrated that Schiff bases, including the compound , exhibit significant antimicrobial properties. A study evaluated various derivatives for their antimicrobial efficacy against common pathogens. The results indicated that several derivatives displayed notable activity, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Schiff Base Derivatives

CompoundMIC (μg/mL)Target Pathogen
3a0.22Staphylococcus aureus
3b0.25Staphylococcus epidermidis
3c0.30Escherichia coli
3d0.35Pseudomonas aeruginosa

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. It was found to exhibit low cytotoxicity against various human cancer cell lines, with IC50 values exceeding 100 µM in most cases . This suggests a favorable therapeutic index for potential drug development.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
MDA-MB-231 (breast cancer)>100
PC3 (prostate cancer)>100
HeLa (cervical cancer)>100

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for bacterial proliferation and DNA synthesis . The IC50 values for these inhibitory actions were found to be between 12.27–31.64 µM and 0.52–2.67 µM, respectively.

Antiviral Potential

Emerging studies have also explored the antiviral properties of similar Schiff bases against viral pathogens. For instance, derivatives have shown effectiveness against viruses such as the canine distemper virus and other animal viruses . The mechanism primarily involves inhibition of viral replication through interference with nucleotide biosynthesis pathways.

Analgesic Activity

Some derivatives related to this compound have been noted for analgesic effects in pharmacological studies. A specific derivative was shown to exhibit significant pain-relieving properties in animal models, suggesting potential applications in pain management therapies .

Q & A

Basic: What methodologies are recommended for synthesizing 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one derivatives?

Answer:
A common approach involves refluxing equimolar amounts of precursor compounds (e.g., isatin derivatives and substituted anilines) in methanol or ethanol with a catalytic amount of glacial acetic acid (1–2% v/v) for 30–60 minutes. The product is isolated via filtration and recrystallized using polar aprotic solvents. For example, 3-arylidene indolin-2-ones can be synthesized by Knoevenagel condensation of indolin-2-one with aromatic aldehydes under mild acidic conditions . Optimization of reaction time, solvent polarity, and catalyst loading (e.g., acetic acid vs. piperidine) is critical to achieving yields >70%. Spectral characterization (IR, 1^1H/13^{13}C NMR) should follow, with key peaks for imine (C=N) and carbonyl (C=O) groups observed at 1600–1650 cm1^{-1} and 1680–1720 cm1^{-1}, respectively .

Basic: How can researchers validate the structural purity of synthesized derivatives?

Answer:
A combination of chromatographic and spectroscopic techniques is essential:

  • Thin-Layer Chromatography (TLC): Use silica gel plates with chloroform-methanol (9:1) for monitoring reaction progress. Visualization via iodine vapor or UV light detects impurities .
  • Nuclear Magnetic Resonance (NMR): Confirm imine proton resonance at δ 8.5–9.0 ppm and indole NH protons at δ 10.0–12.0 ppm. 13^{13}C NMR should show carbonyl carbons at δ 170–180 ppm .
  • X-Ray Crystallography: For unambiguous conformation, resolve geometric isomers (E/Z) via single-crystal X-ray diffraction, as demonstrated for ferrocene-substituted indolin-2-ones .

Advanced: How to design structure-activity relationship (SAR) studies for indolin-2-one derivatives targeting kinase inhibition?

Answer:

Structural Modifications: Vary substituents at the 3-position (e.g., aryl, heteroaryl, or ferrocenyl groups) to assess steric/electronic effects on binding affinity. For example, 3-ferrocenylmethylidene derivatives showed VEGFR-2 inhibition (IC50_{50} ~200 nM) .

In Vitro Assays: Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization to measure kinase inhibition. Include positive controls (e.g., sunitinib for VEGFR-2).

Computational Docking: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (PDB ID: 1A9U) to correlate substituent geometry with binding energy .

Advanced: What strategies resolve contradictions in biological activity data between structural isomers?

Answer:

Isomer Separation: Use preparative TLC or HPLC to isolate E/Z isomers, as shown for 3-ferrocenylmethylidene indolin-2-ones .

Activity Comparison: Test isolated isomers in parallel assays (e.g., cytotoxicity against B16 melanoma cells). For example, the E-isomer may exhibit 2-fold higher potency than the Z-isomer due to improved target binding .

Structural Confirmation: Validate isomer identity via 1^1H NMR NOE experiments or X-ray diffraction to rule out degradation or isomerization during testing .

Advanced: How to mitigate acute toxicity risks during in vivo studies of indolin-2-one derivatives?

Answer:

Safety Protocols: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for handling powders (acute toxicity: Category 4 for oral/dermal/inhalation routes) .

First Aid Measures: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes with saline. Seek medical attention if irritation persists .

Dose Optimization: Conduct acute toxicity studies in rodents (OECD 423) to determine LD50_{50} and adjust dosing regimens accordingly .

Advanced: How to evaluate pharmacokinetic properties (ADMET) of indolin-2-one derivatives?

Answer:

Lipophilicity: Calculate logP values (e.g., using ChemDraw). Derivatives with logP <5 typically exhibit better oral bioavailability .

Caco-2 Permeability: Use monolayer assays to predict intestinal absorption. High permeability (>8 × 106^{-6} cm/s) correlates with >90% oral absorption .

Metabolic Stability: Incubate compounds with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Advanced: What experimental approaches elucidate the mechanism of action of indolin-2-one derivatives as kinase inhibitors?

Answer:

Enzyme Inhibition Assays: Use recombinant kinases (e.g., VEGFR-2, EGFR) in radiometric or fluorescence-based assays. Compare IC50_{50} values to known inhibitors .

Cellular Signaling Analysis: Perform Western blotting to assess downstream targets (e.g., phosphorylated ERK/AKT) in treated cancer cells .

Molecular Dynamics Simulations: Model ligand-receptor interactions over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .

Advanced: How can researchers address low aqueous solubility of indolin-2-one derivatives during formulation?

Answer:

Structural Modifications: Introduce hydrophilic groups (e.g., -OH, -SO3_3H) at the phenyl or indole moieties. Sulfonamide derivatives showed improved solubility in .

Prodrug Design: Synthesize phosphate or glycoside prodrugs to enhance solubility, which hydrolyze in vivo to release the active compound .

Nanoparticle Encapsulation: Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve bioavailability, as demonstrated for similar heterocycles .

Advanced: What techniques confirm solid-state vs. solution-phase molecular conformations?

Answer:

X-Ray Crystallography: Resolve crystal packing effects and intermolecular interactions (e.g., hydrogen bonds in 3-ferrocenylmethylidene derivatives) .

Solution NMR: Compare dihedral angles from 3^3J coupling constants with crystallographic data to detect conformational flexibility .

DFT Calculations: Optimize gas-phase and solvent (e.g., PCM model) geometries using Gaussian09 to identify dominant conformers .

Advanced: How to reconcile discrepancies between computational docking predictions and experimental bioactivity data?

Answer:

Force Field Validation: Re-dock known inhibitors (e.g., co-crystallized ligands) to calibrate docking parameters (e.g., grid size, exhaustiveness) .

Binding Free Energy Calculations: Use MM-PBSA/GBSA to account for solvation and entropy effects omitted in rigid docking .

Experimental Validation: Perform alanine scanning mutagenesis on predicted binding site residues to confirm critical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one

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